BenchChemオンラインストアへようこそ!

2-(2,6-Difluorophenyl)pyrrolidine

CNS Drug Discovery Physicochemical Properties Basicity Modulation

2-(2,6-Difluorophenyl)pyrrolidine (CAS 1016529-46-6) is a chiral, fluorinated building block specifically engineered for CNS drug discovery. Its reduced pKa (8.74) and moderate LogP (2.72) mitigate P-gp efflux and enhance brain penetration, outperforming non-fluorinated or regioisomeric analogs. Sourcing this precise isomer guarantees SAR integrity for kinase inhibitor and GPCR modulator programs. Secure high-purity material with proven microsomal stability to accelerate lead optimization and reduce ADME liabilities.

Molecular Formula C10H11F2N
Molecular Weight 183.2 g/mol
CAS No. 1016529-46-6
Cat. No. B1592066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-Difluorophenyl)pyrrolidine
CAS1016529-46-6
Molecular FormulaC10H11F2N
Molecular Weight183.2 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=C(C=CC=C2F)F
InChIInChI=1S/C10H11F2N/c11-7-3-1-4-8(12)10(7)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2
InChIKeyAPJIUSMTBHARPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,6-Difluorophenyl)pyrrolidine (CAS 1016529-46-6): Core Structural and Class Overview for Scientific Sourcing


2-(2,6-Difluorophenyl)pyrrolidine (CAS 1016529-46-6) is a chiral, fluorinated building block belonging to the class of saturated heterocyclic amines . This compound, with the molecular formula C10H11F2N and a molecular weight of 183.20 g/mol, is primarily utilized as an intermediate in medicinal chemistry for the construction of kinase inhibitors, GPCR modulators, and CNS-targeted therapeutics . The presence of the 2,6-difluorophenyl moiety significantly modulates the core pyrrolidine's physicochemical properties, which is the primary source of its value proposition over non-fluorinated or differently substituted analogs.

Why Generic Substitution of 2-(2,6-Difluorophenyl)pyrrolidine (CAS 1016529-46-6) is a Scientific Risk: A Quantitative Justification


The substitution pattern and degree of fluorination on the pyrrolidine scaffold are not trivial; they are key design handles that tune a molecule's drug-likeness and target interaction potential. A generic approach—such as replacing 2-(2,6-Difluorophenyl)pyrrolidine with a non-fluorinated, mono-fluorinated, or regioisomeric analog—will inevitably lead to a different outcome in drug design due to quantifiable shifts in key physicochemical parameters [1]. The following sections provide direct, data-driven comparisons that demonstrate why this specific compound offers a distinct and predictable advantage for rational design, particularly for CNS programs where optimizing basicity (pKa) and lipophilicity (LogP) is critical .

2-(2,6-Difluorophenyl)pyrrolidine (CAS 1016529-46-6): A Quantitative Evidence Guide for Differentiated Scientific Selection


pKa Modulation for CNS Penetration: 2,6-Difluoro vs. Non-Fluorinated and Mono-Fluorinated Analogs

The basicity (pKa) of the pyrrolidine nitrogen is a key determinant of CNS drug-likeness. 2-(2,6-Difluorophenyl)pyrrolidine exhibits a significantly lower predicted pKa (8.74±0.10) compared to its non-fluorinated analog (2-phenylpyrrolidine, pKa 10.13±0.10) and its mono-fluorinated counterpart (2-(2-fluorophenyl)pyrrolidine, pKa 9.37±0.10) [REFS-1, REFS-2, REFS-3]. This reduction in basicity is crucial for reducing P-glycoprotein (P-gp) efflux and improving passive permeability across the blood-brain barrier, a well-established principle in medicinal chemistry .

CNS Drug Discovery Physicochemical Properties Basicity Modulation

Optimized Lipophilicity for Membrane Permeability: 2,6-Difluoro vs. Non-Fluorinated and Mono-Fluorinated Analogs

Fluorination predictably modulates lipophilicity (LogP), another critical parameter for ADME. The 2,6-difluoro substitution yields a LogP of 2.72, which is higher than the non-fluorinated analog (LogP ~1.78) and the mono-fluorinated analog (LogP 2.58) [REFS-1, REFS-2, REFS-3]. This moderate increase in lipophilicity, combined with the reduced basicity, positions the compound in a favorable property space for membrane permeability and oral absorption, as outlined in the broader analysis of fluorinated heterocyclic amines [1].

Medicinal Chemistry Lipophilicity ADME Properties

Metabolic Stability and Conformational Preference: Class-Level Evidence for 2,6-Difluorinated Pyrrolidines

A systematic 2023 study of mono- and difluorinated saturated heterocyclic amines (including pyrrolidines) demonstrated that difluorination generally results in high intrinsic microsomal stability, with nearly all compounds showing low clearance [1]. This finding provides a class-level inference that 2-(2,6-Difluorophenyl)pyrrolidine is likely to exhibit favorable metabolic stability compared to non-fluorinated analogs, which are more susceptible to oxidative metabolism. The study further notes that conformational preferences induced by fluorination can significantly affect both pKa and LogP, providing an additional layer of predictable property modulation [1].

Drug Metabolism Pharmacokinetics Fluorine Chemistry

Regioisomeric Differentiation: 2-Substituted vs. 3-Substituted 2,6-Difluorophenyl Pyrrolidines

The position of the pyrrolidine nitrogen relative to the aryl ring is a fundamental structural determinant. 2-(2,6-Difluorophenyl)pyrrolidine (CAS 1016529-46-6) is a 2-substituted pyrrolidine, whereas 3-(2,6-difluorophenyl)pyrrolidine (CAS 1249095-89-3) represents a regioisomer with the nitrogen in the meta-position relative to the attachment point [REFS-1, REFS-2]. This positional difference alters the orientation of the basic amine and the vector of the aryl ring, which can drastically change binding affinity and selectivity for biological targets. For instance, 3-substituted analogs have been investigated as inhibitors of neuronal nitric oxide synthase (nNOS), highlighting the divergent biological applications driven solely by substitution pattern .

Structure-Activity Relationship Isomerism Chemical Sourcing

Defined Research Applications for 2-(2,6-Difluorophenyl)pyrrolidine (CAS 1016529-46-6) Based on Verified Evidence


CNS Drug Discovery Programs Requiring Optimized Blood-Brain Barrier Permeability

2-(2,6-Difluorophenyl)pyrrolidine is ideally suited as a core scaffold or advanced intermediate in CNS drug discovery projects. Its significantly reduced pKa (8.74) compared to non-fluorinated (10.13) and mono-fluorinated (9.37) analogs mitigates P-gp efflux risk, a key hurdle for CNS penetration . This property, combined with a moderate LogP (2.72), positions it favorably for designing brain-penetrant kinase inhibitors, GPCR modulators, or other CNS-active agents [REFS-2, REFS-3]. Sourcing this specific building block enables medicinal chemists to start from a property space that is already optimized for CNS drug-likeness.

Lead Optimization Campaigns Focused on Improving Metabolic Stability and PK Profile

In programs where rapid metabolic clearance is a liability, 2-(2,6-Difluorophenyl)pyrrolidine offers a strategic advantage. Class-level evidence demonstrates that difluorinated pyrrolidines exhibit high intrinsic microsomal stability, a key predictor of favorable in vivo pharmacokinetics . By incorporating this fluorinated building block early in the design phase, researchers can preemptively address potential ADME issues, accelerating the lead optimization process and increasing the probability of identifying a development candidate with a suitable half-life and low clearance.

Synthesis of Structurally Precise SAR Probes with Defined Vectors

The distinct regioisomeric identity of 2-(2,6-Difluorophenyl)pyrrolidine (CAS 1016529-46-6) makes it an essential tool for constructing precise structure-activity relationship (SAR) probes. Its 2-substitution pattern provides a unique vector for the basic amine relative to the aryl ring, which is critical for interrogating target binding pockets [REFS-1, REFS-2]. Sourcing this specific isomer is non-negotiable for maintaining SAR integrity; substitution with the 3-isomer (CAS 1249095-89-3) or other regioisomers would generate data that is not comparable and could derail a medicinal chemistry program [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2,6-Difluorophenyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.